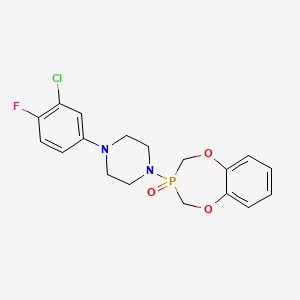![molecular formula C20H26N4OS B11572510 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11572510.png)
4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple rings, including an oxa (oxygen-containing) and thia (sulfur-containing) ring, as well as its triaza (three nitrogen atoms) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of cyclization reactions to form the tetracyclic core. Key steps may include:
Formation of the initial ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring.
Introduction of heteroatoms: Oxygen and sulfur atoms can be introduced through nucleophilic substitution reactions, using reagents such as sodium alkoxides and thiols.
Formation of nitrogen-containing rings: This can be done through cyclization reactions involving amines and nitriles.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental sustainability of the process. Catalysts and automated reaction systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Sulfoxides and sulfones: Formed through oxidation reactions
Reduced derivatives: Formed through reduction reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine has several scientific research applications, including:
Chemistry: Used as a model compound to study complex ring systems and heteroatom interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine: Lacks the N-(3-methylbutyl) substituent.
4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The uniqueness of 4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine lies in its combination of multiple rings, heteroatoms, and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C20H26N4OS/c1-11(2)6-7-21-18-17-16(22-10-23-18)15-13-8-20(4,5)25-9-14(13)12(3)24-19(15)26-17/h10-11H,6-9H2,1-5H3,(H,21,22,23) |
InChI Key |
MWYGHVJXSZSKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)NCCC(C)C)SC3=N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Tert-butyl)-2-(5-methyl-2-furyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B11572431.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11572443.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572447.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572449.png)
![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572453.png)
![6-(4-chlorophenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572463.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11572473.png)
![6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11572479.png)

![prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572489.png)
![N',N'-dimethyl-N-(8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)propane-1,3-diamine](/img/structure/B11572493.png)

![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11572504.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572513.png)
